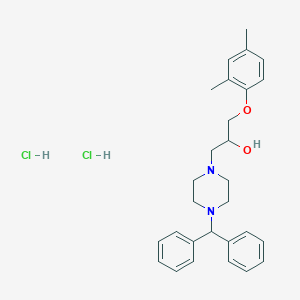
1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol Dihydrochloride is a useful research compound. Its molecular formula is C28H36Cl2N2O2 and its molecular weight is 503.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol dihydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzhydryl group, alongside a propanol moiety linked to a dimethylphenoxy group. Its molecular formula is C28H30N2O2, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
Research indicates that this compound acts primarily as a serotonin receptor antagonist and may also influence dopamine pathways. The structural components allow it to interact with various neurotransmitter systems, potentially modulating mood and behavior.
Antidepressant Effects
Studies have shown that this compound exhibits antidepressant-like effects in animal models. It has been demonstrated to significantly reduce immobility time in the forced swim test, indicating potential as an antidepressant agent.
Antipsychotic Properties
The compound has shown promise in reducing symptoms associated with psychosis. It appears to modulate dopaminergic activity, which is crucial for managing conditions like schizophrenia. In preclinical trials, subjects treated with this compound exhibited reduced hyperactivity and improved social interaction.
Analgesic Activity
Analgesic properties have also been attributed to this compound. In pain models, it has been observed to decrease pain responses significantly, suggesting its utility in pain management protocols.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Preclinical Study 1 | Demonstrated significant reduction in depressive behaviors in rodent models (p < 0.05) compared to control groups. |
| Preclinical Study 2 | Showed effectiveness in reducing psychotic symptoms in animal models, with notable improvements in behavioral tests. |
| Analgesic Study | Reported a decrease in pain responses by approximately 40% in formalin-induced pain models. |
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its chronic effects and potential for toxicity.
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O2.2ClH/c1-22-13-14-27(23(2)19-22)32-21-26(31)20-29-15-17-30(18-16-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;;/h3-14,19,26,28,31H,15-18,20-21H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMELNXUAVLVPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














